A Technical Guide to 3-Amino-6-bromopyridazine: A Cornerstone Building Block in Modern Medicinal Chemistry
A Technical Guide to 3-Amino-6-bromopyridazine: A Cornerstone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Pyridazine Core
In the landscape of contemporary drug discovery, the pyridazine ring stands out as a privileged heterocyclic scaffold. Its unique arrangement of two adjacent nitrogen atoms imparts a specific set of physicochemical properties—including a notable dipole moment and robust hydrogen bonding capabilities—that are highly advantageous for molecular recognition at biological targets. Within this chemical class, 3-Amino-6-bromopyridazine has emerged as a particularly valuable and versatile building block. Its dual functionality, featuring a nucleophilic amino group and a readily displaceable bromine atom, provides medicinal chemists with two orthogonal chemical handles for molecular elaboration. This guide offers an in-depth examination of 3-Amino-6-bromopyridazine, from its fundamental properties and synthesis to its strategic application in the development of targeted therapeutics.
Core Compound Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance, reproducibility, and safety. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 88497-27-2[1]
The key physicochemical properties of 3-Amino-6-bromopyridazine are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrN₃ | PubChem[1] |
| Molecular Weight | 174.00 g/mol | PubChem[1] |
| IUPAC Name | 6-bromopyridazin-3-amine | PubChem[1] |
| Synonyms | 3-Amino-6-bromopyridazine, 6-Bromo-3-pyridazinamine | PubChem[1] |
| Appearance | Typically a solid | N/A |
| XLogP3 | 0.4 | PubChem[1] |
Synthesis Pathway: Selective Nucleophilic Aromatic Substitution
The synthesis of 3-Amino-6-bromopyridazine is most effectively achieved via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale for this approach lies in the electron-deficient nature of the pyridazine ring, which is further activated towards nucleophilic attack by the two electronegative nitrogen atoms and the bromo-substituents. The starting material, 3,6-dibromopyridazine, possesses two potential sites for substitution. However, by carefully controlling reaction conditions, a selective mono-amination can be achieved with high fidelity. This pathway is analogous to the well-documented synthesis of its chloro-counterpart, 3-amino-6-chloropyridazine.[2][3][4]
Caption: Synthetic workflow for 3-Amino-6-bromopyridazine.
Detailed Experimental Protocol: Synthesis of 3-Amino-6-bromopyridazine
This protocol is adapted from established procedures for the analogous chloro-derivative and represents a robust method for laboratory-scale synthesis.[5]
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Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, charge 3,6-dibromopyridazine (1.0 eq) and a suitable solvent such as ethanol.
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Reagent Addition: Add concentrated aqueous ammonia (28-30% NH₃ content, 3.0-5.0 eq). The excess ammonia serves both as the nucleophile and to maintain a basic environment, driving the reaction to completion.
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Reaction Conditions: Seal the vessel securely. Heat the mixture to 100-120°C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the heteroaromatic ring.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 8-24 hours). This step is crucial to prevent over-reaction or degradation.
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Work-up: Once the reaction is complete, cool the vessel to room temperature. A precipitate of the product should form. Filter the solid product and wash it with cold water followed by a cold non-polar solvent (e.g., hexane) to remove residual impurities.
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Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Amino-6-bromopyridazine as a solid.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The true value of 3-Amino-6-bromopyridazine lies in its utility as a versatile intermediate. The bromine atom at the C6 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient installation of a wide variety of aryl and heteroaryl groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).[6][7]
The 3-aminopyridazine core is a key pharmacophore found in numerous kinase inhibitors.[8][9] Kinases are critical targets in oncology and inflammatory diseases, and the dual hydrogen bond acceptor capability of the pyridazine nitrogens often facilitates strong binding to the hinge region of the kinase ATP-binding pocket.
Caption: Elaboration of the scaffold via Suzuki coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol outlines the coupling of 3-Amino-6-bromopyridazine with an arylboronic acid, a key step in building complex drug candidates.[7][10]
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Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Amino-6-bromopyridazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2.0 M solution, 2.0 eq).
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Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene or 1,4-dioxane and water. The biphasic system is characteristic of many Suzuki couplings.
-
Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. The reaction is typically complete within 4-24 hours.
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Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to isolate the desired 3-amino-6-arylpyridazine product.
Safety and Handling
As a laboratory chemical, 3-Amino-6-bromopyridazine must be handled with appropriate precautions. Based on data for the compound and its close analogs, the following GHS hazard classifications apply.[1]
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Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
-
H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
Recommended Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Conclusion
3-Amino-6-bromopyridazine (CAS: 88497-27-2) is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined synthesis and the predictable, high-yielding reactivity of its dual functional groups make it an ideal starting point for the construction of complex molecular architectures. Its proven role as a core scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores its continued importance in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional working at the forefront of pharmaceutical science.
References
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Institutes of Health (NIH). Available at: [Link]
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3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. Available at: [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH). Available at: [Link]
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Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. ResearchGate. Available at: [Link]
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6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779. PubChem. Available at: [Link]
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Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]
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Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. Available at: [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
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